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Compound of Interest

Compound Name: Indium selenide (In2Se3)

Cat. No.: B1172673 Get Quote

An in-depth exploration of the material properties, synthesis, and applications of two-

dimensional Indium Selenide (InSe), tailored for researchers, scientists, and professionals in

drug development.

Two-dimensional (2D) Indium Selenide (InSe), a member of the III-VI layered metal

monochalcogenide family, has emerged as a highly promising material for next-generation

electronic and optoelectronic devices.[1] Its unique layer-dependent properties, including a

tunable bandgap and high electron mobility, position it as a compelling alternative to traditional

semiconductors like silicon.[1][2] This technical guide provides a comprehensive overview of

the fundamental properties of 2D InSe, detailed experimental protocols for its synthesis and

characterization, and a summary of its burgeoning applications.

Core Material Properties
InSe is a layered semiconductor where each layer consists of four covalently bonded atomic

planes in a Se-In-In-Se sequence.[3] These layers are held together by weak van der Waals

forces, allowing for mechanical exfoliation down to a single monolayer.[3] The material is noted

for its stability in ambient conditions, a significant advantage over some other 2D materials.[3]

[4]

Electronic Properties
The electronic properties of 2D InSe are highly dependent on the number of layers. Monolayer

InSe is an indirect bandgap semiconductor, which transitions to a direct bandgap material in its
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bulk form.[5][6] This layer-tunable bandgap, ranging from approximately 1.25 eV in bulk to 2.1

eV for a monolayer, allows for broad spectral applications.[7]

Of particular note is the high electron mobility of InSe, which has been reported to exceed 1000

cm²/Vs at room temperature.[8][9] This superior mobility, stemming from the low effective mass

of its conduction band electrons, makes it an excellent candidate for high-performance field-

effect transistors (FETs).[2][10] Recent advancements have demonstrated ballistic 2D InSe

transistors with record-high transconductance, surpassing the performance of state-of-the-art

silicon FETs.[11][12]

Property Value Layer Thickness Reference

Bandgap ~2.1 eV Monolayer [7]

~1.25 eV Bulk [7]

Electron Mobility > 1000 cm²/Vs Few-layer [8][9]

On-State Current

(FET)

0.7–1.2 mA/µm (at

VDD = 0.5 V)
Few-layer [11]

Transconductance

(FET)

3–6 mS/µm (at VDD =

0.5 V)
Few-layer [11]

Optical Properties
The layer-dependent band structure of InSe directly influences its optical properties.

Photoluminescence (PL) studies reveal a strong correlation between the emission energy and

the number of layers.[13] The unique band structure of InSe leads to unusual light-matter

interactions, with the bandgap transition being most active for out-of-plane polarized light.[8][9]

These distinct optical characteristics make 2D InSe highly suitable for photodetectors with high

responsivity and detectivity.[14]
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Property Value Conditions Reference

Photoresponsivity up to 10⁷ AW⁻¹
InSe-based

photodetector

Switching Time < 2 µs
InSe-based

photodetector

Thermal Properties
Understanding the thermal transport in 2D InSe is crucial for the thermal management of InSe-

based devices. The material exhibits significant thermal anisotropy, with the in-plane thermal

conductivity being an order of magnitude higher than the through-plane conductivity.[15]

Experimental measurements have reported an in-plane thermal conductivity of approximately

8.5 ± 2 W/mK and a through-plane thermal conductivity of about 0.76 ± 0.15 W/mK for

exfoliated flakes.[15]

Property Value Direction Reference

Thermal Conductivity 8.5 ± 2 W/mK In-plane [15]

0.76 ± 0.15 W/mK Through-plane [15]

9.52 ± 0.86 W/mK

(calculated)
Monolayer [5]

Mechanical Properties
Two-dimensional InSe is a mechanically flexible material, a desirable trait for applications in

flexible and wearable electronics.[16] Experimental studies using buckling-based metrology

have determined the Young's modulus of thin InSe flakes to be in the range of 23.1 ± 5.2 GPa,

which is one of the lowest values reported for crystalline 2D materials.[16]

| Property | Value | Reference | |---|---|---|---| | Young's Modulus | 23.1 ± 5.2 GPa |[16] | |

Poisson's Ratio | 0.31 |[17] |

Experimental Protocols
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The synthesis and characterization of 2D InSe are critical steps in harnessing its potential.

Below are detailed methodologies for common experimental procedures.

Synthesis of 2D InSe
Several methods are employed to produce high-quality 2D InSe, ranging from small-scale

exfoliation for fundamental research to large-area growth for practical applications.

1. Mechanical Exfoliation: This "top-down" method is widely used to obtain pristine, high-quality

few-layer InSe flakes.

Materials: High-purity bulk InSe crystal, adhesive tape (e.g., Scotch tape), and a substrate

(typically SiO₂/Si).

Procedure:

A piece of adhesive tape is pressed against the bulk InSe crystal to cleave off thin layers.

The tape with the cleaved layers is then folded and unfolded repeatedly to further thin

down the flakes.

The tape is then gently pressed onto the SiO₂/Si substrate.

Upon peeling off the tape, few-layer InSe flakes are left on the substrate.

The flakes are identified and characterized using optical microscopy, Raman

spectroscopy, and atomic force microscopy (AFM).

2. Chemical Vapor Deposition (CVD): This "bottom-up" approach allows for the growth of large-

area, uniform 2D InSe films.

Precursors: Indium oxide (In₂O₃) and selenium (Se) powders.

Substrate: Typically sapphire or SiO₂/Si.

Procedure:
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The substrate is placed in the center of a two-zone tube furnace, with the In₂O₃ and Se

powders placed in separate upstream zones.

The furnace is purged with a carrier gas (e.g., Ar/H₂) to create an inert atmosphere.

The temperatures of the precursor and substrate zones are ramped up to their respective

set points (e.g., In₂O₃ at ~750°C, Se at ~250°C, and substrate at ~650°C).

The vaporized precursors are transported by the carrier gas to the substrate, where they

react to form InSe.

After a set growth time, the furnace is cooled down to room temperature.

The grown film is then characterized for its quality and thickness.

A visual representation of a typical CVD synthesis workflow is provided below.

Tube Furnace

Load Precursors
(In₂O₃, Se)

Purge with
Carrier Gas

Place Substrate

Ramp Temperatures Material Growth Cool Down Characterization

Click to download full resolution via product page

A simplified workflow for the Chemical Vapor Deposition (CVD) of 2D InSe.

Characterization of 2D InSe
A multi-technique approach is essential for a thorough characterization of the structural,

electronic, and optical properties of synthesized 2D InSe.
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1. Raman Spectroscopy: This non-destructive technique is used to determine the number of

layers and the crystal quality of InSe flakes. The positions and intensities of characteristic

Raman peaks are sensitive to the layer thickness.

2. Photoluminescence (PL) Spectroscopy: PL is a powerful tool to probe the electronic band

structure and optical quality of 2D InSe. The PL peak energy shifts with the number of layers,

providing a direct measure of the bandgap.

3. Atomic Force Microscopy (AFM): AFM is used to determine the precise thickness of the

exfoliated or grown InSe flakes and to characterize their surface morphology.

4. X-ray Diffraction (XRD): XRD is employed to confirm the crystal structure and phase purity of

bulk and large-area InSe samples.[18]

The logical relationship between these characterization techniques is illustrated in the following

diagram.

Logical flow of 2D InSe characterization and the properties determined by each technique.

Device Applications
The exceptional properties of 2D InSe have led to its exploration in a variety of electronic and

optoelectronic devices.

Field-Effect Transistors (FETs)
The high carrier mobility and atomic thickness of 2D InSe make it an ideal channel material for

next-generation FETs.[10] Researchers have fabricated InSe-based FETs that exhibit high

on/off ratios, low subthreshold swings, and excellent electrostatic control.[11][19] The potential

for ballistic transport in short-channel InSe transistors opens the door for ultra-fast and energy-

efficient electronics.[11][20]

Photodetectors
The tunable bandgap of 2D InSe, spanning the visible to near-infrared spectrum, makes it a

versatile material for broadband photodetectors. InSe-based photodetectors have

demonstrated ultra-high photoresponsivity and fast response times.[21] The material's stability
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and strong light-matter interaction further enhance its suitability for high-performance

photodetection applications.[4]

A schematic of a typical experimental workflow for fabricating and testing a 2D InSe-based

photodetector is presented below.

Device Fabrication

Device Testing

Exfoliate InSe

Transfer to Substrate

Deposit Electrodes

I-V in Dark I-V under Illumination

Analyze Photoresponse

Click to download full resolution via product page

Experimental workflow for the fabrication and testing of a 2D InSe photodetector.

Conclusion and Outlook
Two-dimensional Indium Selenide stands out as a remarkable material with a unique

combination of tunable electronic and optical properties, high carrier mobility, and mechanical

flexibility. These attributes make it a strong contender for a wide range of applications, from
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ultra-scaled transistors to high-performance photodetectors. While significant progress has

been made in understanding and utilizing 2D InSe, challenges remain, particularly in the

scalable synthesis of high-quality, large-area films.[1] Continued research into advanced

synthesis techniques and device engineering will be crucial to unlock the full potential of this

promising two-dimensional material and pave the way for its integration into future

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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